molecular formula C27H24N4O3 B3205698 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide CAS No. 1040655-26-2

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B3205698
CAS No.: 1040655-26-2
M. Wt: 452.5 g/mol
InChI Key: WPZPCFKWFVVBON-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core substituted with a benzyl group at position 3, a methyl group at position 8, and a 4-oxo functional group. The acetamide side chain at position 5 is linked to a 3-methoxyphenyl moiety, distinguishing it from analogs with alternative aryl substituents. Its molecular formula is C₂₉H₂₅N₄O₃, with an average molecular mass of 489.54 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-18-11-12-23-22(13-18)25-26(27(33)30(17-28-25)15-19-7-4-3-5-8-19)31(23)16-24(32)29-20-9-6-10-21(14-20)34-2/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZPCFKWFVVBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the indole derivative, followed by the formation of the pyrimidoindole core through cyclization reactions. Key reagents include benzyl halides, methyl ketones, and acetamides, with catalysts such as palladium or copper complexes facilitating the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{3-Benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-{3-Benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R Group) Molecular Formula Molecular Weight (g/mol) ChemSpider ID Key Differences
Target Compound: 2-{3-Benzyl-8-methyl-4-oxo-...-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl C₂₉H₂₅N₄O₃ 489.54 Not explicitly listed Reference for synthesis/activity studies
2-{3-Benzyl-8-methyl-4-oxo...-N-(4-chloro-2-fluorophenyl)acetamide () 4-Chloro-2-fluorophenyl C₂₆H₂₀ClFN₄O₂ 474.92 29028984 Halogen substituents enhance lipophilicity
2-{3-Benzyl-8-fluoro-4-oxo...-N-(3,4-dimethoxyphenyl)acetamide () 3,4-Dimethoxyphenyl C₂₈H₂₄FN₃O₄ 509.51 1040645-65-5 Fluoro substitution at position 8; dual methoxy groups
2-{3-Benzyl-8-methyl-4-oxo...-N-(2,5-dimethylphenyl)acetamide () 2,5-Dimethylphenyl C₂₈H₂₆N₄O₂ 466.53 F394-0412 Methyl groups reduce steric hindrance
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo...acetamide () Oxadiazole-modified benzyl C₃₀H₂₇N₅O₄ 545.58 1111988-89-6 Oxadiazole ring introduces H-bonding potential

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity :

  • Halogenated analogs (e.g., 4-chloro-2-fluorophenyl in ) exhibit higher logP values compared to methoxy-substituted derivatives, suggesting improved membrane permeability .
  • Dual methoxy groups () may enhance solubility but reduce CNS penetration due to increased polarity .

Steric and Electronic Modifications: Methyl groups at position 8 (as in the target compound) stabilize the indole core but may limit binding to flat active sites compared to fluoro-substituted analogs () .

Functional Group Additions :

  • The oxadiazole-modified analog () introduces a heterocyclic ring, which could enhance kinase inhibition via H-bonding with ATP-binding pockets .

Biological Activity

The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide is a member of a class of chemical compounds that exhibit a variety of biological activities. Its structure combines features of pyrimidine and indole moieties, which are known for their pharmacological potential. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound consists of:

  • Pyrimidoindole core : This structure is associated with a range of biological activities, including anticancer and antimicrobial properties.
  • Substituted aromatic rings : The presence of methoxy and benzyl groups enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study on Mannich bases highlighted their cytotoxicity towards human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to high potency against these cells .

Antimicrobial Activity

The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Similar pyrimidoindole derivatives have been evaluated for their antimicrobial properties, demonstrating efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 0.125–8 µg/mL for some related compounds .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in managing chronic inflammatory diseases.

Data Summary

Activity Type Target IC50/MIC Values Reference
AnticancerHeLa, HepG2, A54910–50 µM
AntibacterialS. aureus, E. coli0.125–8 µg/mL
Anti-inflammatoryCOX enzymesNot specifiedGeneral findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methoxyphenyl)acetamide

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